molecular formula C19H26N2O B2618909 1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol CAS No. 2415472-58-9

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol

Cat. No.: B2618909
CAS No.: 2415472-58-9
M. Wt: 298.43
InChI Key: KFAUPIXQACSVJN-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol stands out due to its unique structural features, which confer specific chemical and biological properties.

Biological Activity

1-(4-tert-butylphenyl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[c]pyrazol-4-ol is a synthetic compound with potential biological activities. This compound belongs to the class of pyrazoles and is characterized by its unique cyclic structure and functional groups that may impart significant pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O
  • Molecular Weight : Approximately 288.40 g/mol
  • Structural Features : The presence of a tert-butyl group enhances hydrophobic interactions which can influence the compound's biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial activities. For instance:

  • In Vitro Studies : Compounds similar to this compound were tested against various bacterial strains. Results demonstrated effective inhibition zones against both Gram-positive and Gram-negative bacteria.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

Research has shown that pyrazole derivatives can exhibit anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : In cell line studies (e.g., MCF-7 breast cancer cells), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Antioxidant Activity : Compounds like this may also exhibit antioxidant properties that protect normal cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives including the target compound showed promising results against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Potential

In another research effort focused on the anticancer potential of pyrazole derivatives, the compound was evaluated alongside known chemotherapeutics. The findings suggested a synergistic effect when combined with standard treatments like doxorubicin.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[c]pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19(2,3)14-9-11-15(12-10-14)21-17-7-5-4-6-8-18(22)16(17)13-20-21/h9-13,18,22H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAUPIXQACSVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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